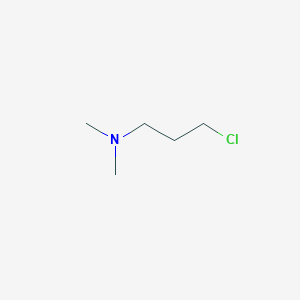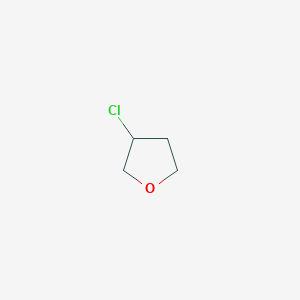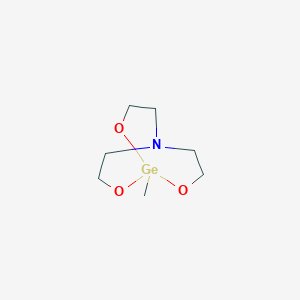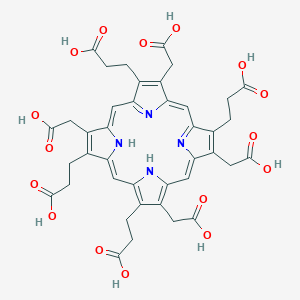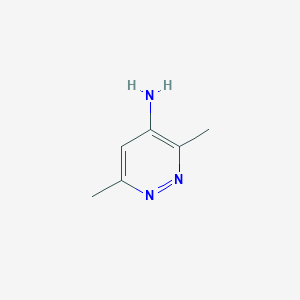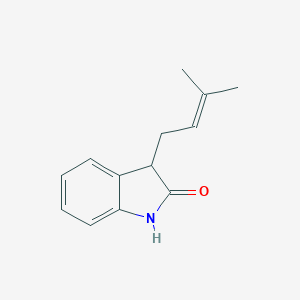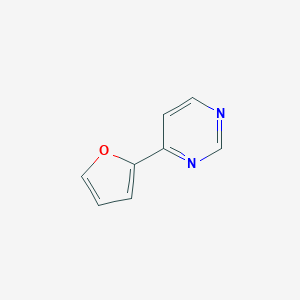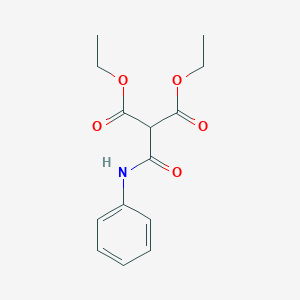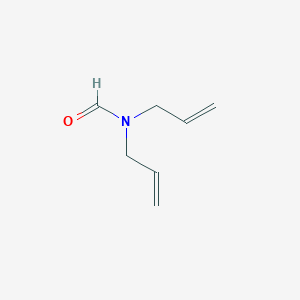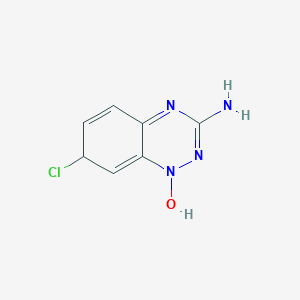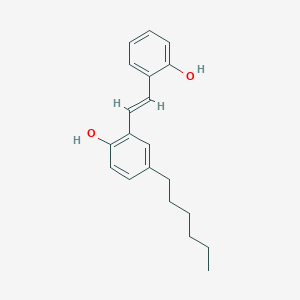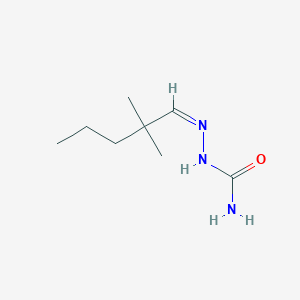![molecular formula C21H14 B094285 Dibenzo[c,g]fluorene CAS No. 194-58-1](/img/structure/B94285.png)
Dibenzo[c,g]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[c,g]fluorene (DB[c,g]F) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential applications in scientific research. It is a highly stable compound that can be synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DB[c,g]F is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR) pathway. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, which can metabolize DB[c,g]F into reactive intermediates that can cause DNA damage and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
DB[c,g]F has been found to exhibit a range of biochemical and physiological effects, including genotoxicity, oxidative stress, and inflammation. In vitro studies have shown that DB[c,g]F can cause DNA damage and induce oxidative stress in cells. In vivo studies have shown that DB[c,g]F can induce inflammation and cause liver damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DB[c,g]F in lab experiments is its stability, which allows for reliable and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several future directions for research on DB[c,g]F, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental fate and transport. Additionally, further studies are needed to fully understand the mechanism of action of DB[c,g]F and its effects on human health and the environment.
In conclusion, DB[c,g]F is a highly stable compound that has potential applications in a wide range of scientific research fields. Its unique biochemical and physiological effects make it a valuable tool for investigating the mechanisms of disease and environmental toxicity. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DB[c,g]F can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing DB[c,g]F and involves the coupling of a boronic acid with a halogenated compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
DB[c,g]F has been found to be useful in a wide range of scientific research applications, including cancer research, environmental toxicology, and material science. In cancer research, DB[c,g]F has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In environmental toxicology, DB[c,g]F has been used as a model compound to study the toxic effects of Dibenzo[c,g]fluorenes on aquatic organisms. In material science, DB[c,g]F has been used as a building block for the synthesis of functional materials, such as organic light-emitting diodes and organic field-effect transistors.
Propiedades
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)20(16)18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKKJSVJRRFRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4:5,6-Di[1,3]butadieno-9H-fluorene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

